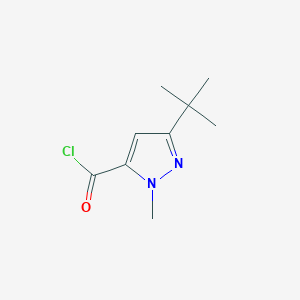
1-Ethynyl-4-propylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-4-propylcyclohexane is a cycloalkane compound with an ethynyl group attached to the fourth carbon of the cyclohexane ring. It is a member of the cycloalkanes family and is also known as 4-propyl-1-ethynylcyclohexane or simply propyl-ethynylcyclohexane. It is a colorless liquid with a boiling point of 89.1°C, and a melting point of -65.3°C. It is insoluble in water, but is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
Molecular Motion and Optical Response :
- Research has shown that certain rod-like molecules similar to 1-Ethynyl-4-propylcyclohexane exhibit correlated motion and rotational barriers, which are significant in understanding their physical properties. The study discovered that conformational changes in these molecules can break space-inversion symmetry, leading to a large second-order optical response, which is valuable for optical devices (Lemouchi et al., 2013).
Metabolic Studies :
- 1-Ethynylcyclohexyl carbamate, a related compound, has been studied for its metabolism in humans. The research identified 1-ethynyl-trans-1,2-cyclohexanediol as a metabolite, emphasizing the importance of understanding the metabolic fate of such compounds for drug development and toxicological studies (Murata, 1961).
Luminescent Materials :
- Certain ethynyl-pyrene derivatives, related to 1-Ethynyl-4-propylcyclohexane, have been synthesized and shown to possess tunable photoluminescence properties. These materials have potential applications in optoelectronic devices due to their robust and highly fluorescent properties (Diring et al., 2009).
Polymerization :
- 1-Ethynyl-1-Cyclohexanol, a structurally similar compound, has been studied for its polymerization using various transition metal catalysts. This research is crucial for developing new polymeric materials with specific desired properties (Gal, 1994).
Lewis Acid Synthesis :
- The synthesis of tridentate Lewis acids with phenyl substituted 1,3,5-trisilacyclohexane backbones, which are equipped with ethynyl groups, has been researched. These compounds have potential applications in catalysis and materials science (Weisheim et al., 2016).
Hydrodeoxygenation Studies :
- High-pressure vapor-phase hydrodeoxygenation studies of lignin-derived compounds over bimetallic catalysts have yielded hydrocarbons, with 1-ethynyl-4-propylcyclohexane being a significant product. This research is vital for understanding the conversion of biomass into useful chemicals and fuels (Yohe et al., 2016).
Eigenschaften
IUPAC Name |
1-ethynyl-4-propylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-3-5-11-8-6-10(4-2)7-9-11/h2,10-11H,3,5-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEZLGBHXUTCKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-propylcyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)





![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)

![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)


